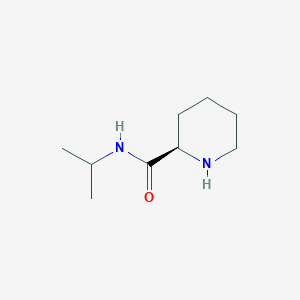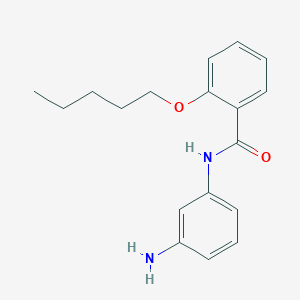
N-(3-氨基苯基)-2-(戊氧基)苯甲酰胺
描述
N-(3-Aminophenyl)-2-(pentyloxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and a pentyloxy group attached to a benzamide core
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of bioactive compounds for research purposes.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of coatings, adhesives, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(pentyloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxybenzoic acid with pentanol in the presence of a dehydrating agent such as thionyl chloride to form 2-(pentyloxy)benzoic acid.
Amination Reaction: The 2-(pentyloxy)benzoic acid is then reacted with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-nitrophenyl)-2-(pentyloxy)benzamide.
Reduction Reaction: The nitro group in N-(3-nitrophenyl)-2-(pentyloxy)benzamide is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to yield N-(3-Aminophenyl)-2-(pentyloxy)benzamide.
Industrial Production Methods: Industrial production of N-(3-Aminophenyl)-2-(pentyloxy)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(3-Aminophenyl)-2-(pentyloxy)benzamide can undergo oxidation reactions where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form various derivatives, such as converting the benzamide group to a benzylamine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions using alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophilic catalysts.
Major Products:
Oxidation: N-(3-Nitrophenyl)-2-(pentyloxy)benzamide.
Reduction: N-(3-Aminophenyl)-2-(pentyloxy)benzylamine.
Substitution: N-(3-Aminophenyl)-2-(alkoxy)benzamide derivatives.
作用机制
The mechanism of action of N-(3-Aminophenyl)-2-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The benzamide core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
N-(3-Aminophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(3-Aminophenyl)-4-(pentyloxy)benzamide: Similar structure but with the pentyloxy group at the 4-position instead of the 2-position.
Uniqueness:
- The specific positioning of the pentyloxy group at the 2-position in N-(3-Aminophenyl)-2-(pentyloxy)benzamide can result in unique chemical and biological properties compared to its analogs.
- The combination of the aminophenyl and pentyloxy groups in this specific arrangement can enhance its potential applications in various fields.
属性
IUPAC Name |
N-(3-aminophenyl)-2-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-6-12-22-17-11-5-4-10-16(17)18(21)20-15-9-7-8-14(19)13-15/h4-5,7-11,13H,2-3,6,12,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISTAOIXWUOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


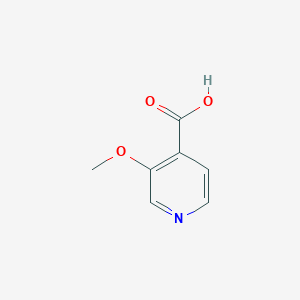
![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)
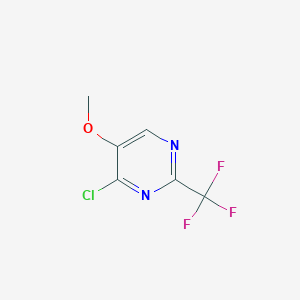
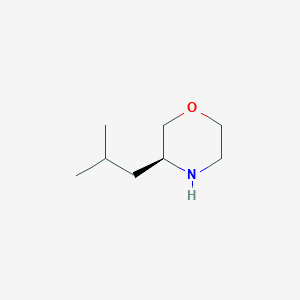
![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
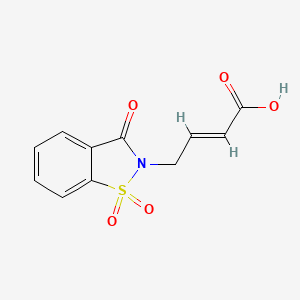
![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)
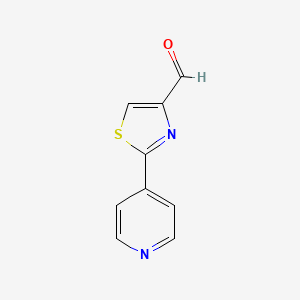
![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)
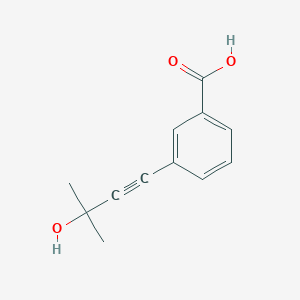
![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)
